4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure with a pentan-3-yl substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogen in 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine, followed by reduction of the nitro group to yield 2,3-diaminopyridine . The cyclization is then achieved using carboxylic acid derivatives, such as anhydrides, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or hydrogen in the presence of palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated derivatives.
Scientific Research Applications
4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, it may act as a GABA A receptor agonist, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes or receptors involved in disease pathways, such as proton pumps or aromatase .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another imidazopyridine derivative with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in materials science.
Imidazo[1,2-a]pyridine: Contains drugs like ambien and miroprofen, highlighting its medicinal significance.
Uniqueness
4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other imidazopyridine derivatives .
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-pentan-3-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H19N3/c1-3-8(4-2)10-11-9(5-6-12-10)13-7-14-11/h7-8,10,12H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
RQRGSLCTSPMWRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1C2=C(CCN1)NC=N2 |
Origin of Product |
United States |
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